Chloroethane-2-D1

Description

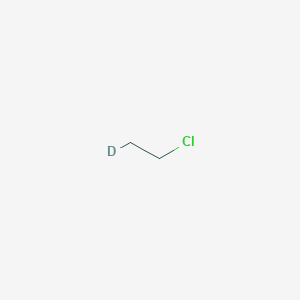

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-deuterioethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl/c1-2-3/h2H2,1H3/i1D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYZWHHZPQKTII-MICDWDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Chloroethane 2 D1

Regioselective and Stereoselective Deuterium (B1214612) Incorporation Strategies

Regioselectivity, the preference for deuterium incorporation at a specific position within the molecule, is paramount for synthesizing Chloroethane-2-D1. Stereoselectivity is less critical for this particular molecule as the C-2 carbon in CH3CHDCl becomes a chiral center, but the synthesis typically yields a racemic mixture unless specific chiral methods are employed, which are not detailed in the available literature for this compound.

One established approach to synthesizing deuterated compounds is to start with deuterated building blocks. For this compound, a potential precursor could be deuterated ethanol (B145695), specifically CH3CH(D)OH.

Deuterated Ethanol Synthesis: Research has demonstrated methods for preparing deuterated ethanol with high isotopic purity. For instance, a process involving the reaction of ethanol with deuterium oxide (D2O) in the presence of a ruthenium catalyst and a co-solvent has been developed, allowing for the selective deuteration of ethanol at specific carbon positions google.com. This process can achieve high deuterium abundance (e.g., >90% or >99%) in the desired positions of the ethanol molecule.

Conversion to Chloroethane (B1197429): Standard chemical transformations can convert alcohols into alkyl chlorides. For example, ethanol can be reacted with thionyl chloride (SOCl2) in the presence of a base like pyridine (B92270) or dimethylamine, or with hydrochloric acid (HCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) vedantu.comtardigrade.in. If CH3CH(D)OH is subjected to these reactions, it can yield this compound (CH3CHDCl). The efficiency of these conversions is generally high, but the regioselectivity of deuterium incorporation is dictated by the initial deuterated precursor.

Catalytic hydrogen-deuterium (H/D) exchange offers a powerful route for regioselective deuterium incorporation directly into organic molecules. This approach utilizes deuterium sources like D2O or deuterated solvents, often in conjunction with transition metal catalysts.

Mechanism and Catalysts: These reactions typically proceed via C-H activation mechanisms, where a transition metal catalyst facilitates the cleavage of a C-H bond and its subsequent replacement with a C-D bond. Various catalysts, including those based on rhodium, palladium, iron, and ruthenium, have been employed for the regioselective deuteration of diverse organic substrates, including aromatic and heteroaromatic compounds, as well as alcohols and aldehydes amazonaws.comacs.orgnih.govacademie-sciences.fr.

Regioselectivity: Studies have shown that catalytic H/D exchange can be highly regioselective, favoring specific positions based on electronic or steric factors, or through the use of directing groups amazonaws.comacs.org. For example, rhodium catalysis has achieved deuteration at the C-2 and C-6 positions of carboxylic acids amazonaws.com, while palladium catalysis has been used for selective C-2 and C-3 deuteration of indoles acs.org.

Application to Chloroethane: While direct catalytic deuteration of chloroethane specifically at the C-2 position to yield CH3CHDCl is not extensively detailed in the provided search results, the principle of regioselective C-H activation and deuteration is well-established. Future research could explore transition metal catalysts capable of selectively activating the C-H bonds of the methylene (B1212753) group in chloroethane.

Novel Reaction Pathways for Carbon-Deuterium Bond Formation at C-2

The formation of the specific C-D bond at the C-2 position of chloroethane can be achieved through pathways that either pre-install the deuterium or facilitate its direct incorporation.

Dehalogenation of Deuterated Halides: Methods involving the dehalogenation of deuterated alkyl halides using reducing agents like zinc dust in the presence of deuterium oxide have been used to prepare deuterated alkanes google.com. While this method is typically applied to saturated alkanes, it highlights a strategy for creating C-D bonds from halogenated precursors.

Early Research on Deuterated Chloroalkanes: Historical research, such as that by Stejskal et al. (referenced in chemicalbook.com for 1,1,1-trithis compound), indicates early investigations into the synthesis of specifically deuterated chloroalkanes. These studies often employed specific reaction conditions and deuterium sources to achieve controlled isotopic labeling.

Kinetic Studies: The presence of CH3CHDCl in studies involving the reaction of chlorine atoms with chloroethane cdnsciencepub.com suggests that this specific isotopologue is synthesized and utilized in kinetic investigations, implying established synthetic routes exist, even if not fully detailed in these snippets.

Isotopic Enrichment and Purification Protocols for this compound Production

Achieving high isotopic purity is critical for the reliable application of this compound. This involves both the synthesis yielding high deuterium incorporation and subsequent purification.

Isotopic Purity Determination: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for determining the isotopic enrichment and structural integrity of deuterated compounds wikipedia.orgnih.gov. These methods allow for the quantification of the percentage of deuterium incorporation and the identification of any undesired isotopologues or impurities.

Purification Techniques: Chloroethane is a volatile compound (boiling point ~12.27 °C) copernicus.org. Fractional distillation is a standard method for purifying volatile organic compounds and can be adapted for isotope separation based on slight differences in vapor pressures between isotopologues. Advanced techniques like microchannel distillation (MCD) have shown promise for significantly improving the efficiency of isotopic enrichment by reducing the required column length and enhancing mass transfer pnnl.gov. These methods are crucial for obtaining this compound with high isotopic purity, often aiming for levels exceeding 90% or even 98 atom % D, as observed for other deuterated compounds google.comsigmaaldrich.com.

Compound List

| Compound Name | Chemical Formula | Common Abbreviation |

| Chloroethane | CH3CH2Cl | EtCl |

| This compound | CH3CHDCl | |

| Deuterated Ethanol | CH3CH(D)OH | |

| Deuterium Oxide | D2O | Heavy Water |

| Thionyl Chloride | SOCl2 | |

| Hydrochloric Acid | HCl | |

| Zinc Chloride | ZnCl2 | |

| Ruthenium Catalyst | Ru | |

| Benzene-d6 | C6D6 | |

| Indole | C8H7N | |

| 1,1,1-Trithis compound | C2H2DCl3 | |

| Chloroethane-2,2,2-D3 | CH3CD2Cl | |

| Chloroethane-d5 | CD3CD2Cl |

Data Tables

Table 1: Examples of Regioselective H/D Exchange Catalyzed by Transition Metals

| Catalyst System | Deuterium Source | Substrate Class | Deuteration Position(s) | Typical Deuteration % | Reference |

| Rh(cp*)(MeCN)32 / NaOAc | D2O | Carboxylic Acids | C-2, C-6 (aromatic) | >90% | amazonaws.com |

| Pd(OAc)2 / NaOAc | CD3CO2D | Indoles | C-2, C-3 | >70% | acs.org |

| Fe(II) pincer complex / Benzene-d6 | Benzene-d6 | (Hetero)aromatics | Sterically accessible | >95% | nih.gov |

| Ruthenium catalyst (e.g., Ru/C) | D2O | Alcohols, Amines | Specific positions | High | google.comacademie-sciences.fr |

Table 2: Common Methods for Ethanol to Chloroethane Conversion

| Reagent(s) | Reaction Type | Key Byproducts | General Outcome |

| Thionyl Chloride (SOCl2) + Pyridine/Dimethylamine | Nucleophilic Substitution | SO2 (gas), HCl (gas) | High Yield |

| Hydrochloric Acid (HCl) + Zinc Chloride (ZnCl2) | Nucleophilic Substitution | H2O | Good Yield |

| Hydrochloric Acid (HCl) gas passed through ethanol (no catalyst) | Nucleophilic Substitution | H2O | Low Yield |

High Resolution Spectroscopic Characterization and Deuterium Isotopic Effects in Chloroethane 2 D1

Nuclear Magnetic Resonance (NMR) Spectroscopy of Chloroethane-2-D1

NMR spectroscopy is a powerful tool for elucidating molecular structure, and the introduction of deuterium (B1214612) in this compound leads to observable changes in ¹H, ¹³C, and ²H NMR spectra. These changes are primarily due to altered spin properties of deuterium and the kinetic and secondary isotope effects.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Deuterium Coupling

In unsubstituted chloroethane (B1197429) (CH3CH2Cl), the ¹H NMR spectrum typically shows two main signals: a triplet for the methyl (CH3) protons around 1.5 ppm and a quartet for the methylene (B1212753) (CH2Cl) protons around 3.5 ppm, due to spin-spin coupling between adjacent protons acs.orgdocbrown.info. The integration ratio of these signals is 3:2, corresponding to the number of protons in each group.

In this compound (CH2DCH2Cl):

Methyl Protons (CH2D): The three protons of the original methyl group are now part of a CH2D group. These protons will be coupled to the adjacent CH2Cl protons (³J(H,H)). Additionally, the remaining hydrogen on the methyl carbon will be coupled to the deuterium atom (³J(H,D)). Deuterium (²H) is a spin-1 nucleus, and its coupling to a proton typically results in a triplet (211 + 1 = 3 lines) with an intensity ratio of 1:1:1 huji.ac.ilmagritek.com. Therefore, the CH2D protons are expected to appear as a complex multiplet, likely a triplet of triplets or a broadened signal, influenced by both proton-proton and proton-deuterium coupling. The chemical shift is expected to be similar to that of the methyl group in unsubstituted chloroethane, with minor secondary isotope effects huji.ac.il.

Methylene Protons (CH2Cl): These protons are adjacent to the CH2D group. They will be coupled to the two protons on the CH2D group (³J(H,H)) and potentially to the deuterium atom via a longer-range coupling (⁴J(H,D)). The primary coupling will be to the two protons of the CH2D group, leading to a triplet. The chemical shift is expected to be similar to the methylene protons in unsubstituted chloroethane, with minor secondary isotope effects from the deuterium substitution on the adjacent carbon huji.ac.il.

Table 3.1.1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for this compound (CH2DCH2Cl)

| Proton Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Coupling Interactions |

| CH2D (methyl) | ~1.5 | Complex multiplet (e.g., triplet of triplets) | ³J(H,H), ³J(H,D) |

| CH2Cl (methylene) | ~3.5 | Triplet | ³J(H,H) |

Note: Exact chemical shifts and coupling constants are dependent on experimental conditions and solvent. Secondary isotope effects may cause slight shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Isotopic Perturbations and Relaxation Dynamics

In unsubstituted chloroethane (CH3CH2Cl), the ¹³C NMR spectrum displays two distinct signals: one for the methyl carbon (CH3) and another for the methylene carbon (CH2Cl) ajchem-a.comdocbrown.info. The carbon directly bonded to chlorine (CH2Cl) is deshielded due to chlorine's electronegativity, appearing at a lower field (higher ppm) compared to the methyl carbon.

In this compound (CH2DCH2Cl):

C1 (CH2Cl): This carbon is directly bonded to chlorine and adjacent to the CH2D group. It will exhibit coupling to the two protons on the CH2D group (³J(C,H)), resulting in a triplet. A secondary isotope effect from the deuterium on the adjacent carbon may cause a slight shift in the chemical shift huji.ac.il.

C2 (CH2D): This carbon is bonded to two hydrogens and one deuterium. It will be coupled to the two protons on the CH2D group (¹J(C,H)) and to the deuterium atom (¹J(C,D)). The ¹J(C,D) coupling is typically around 20-25 Hz huji.ac.il, significantly larger than ¹J(C,H) in many cases, leading to a doublet. The presence of deuterium also induces an "isotopic perturbation" or "isotope shift" on the carbon chemical shift. This effect is typically a small downfield shift for the deuterated carbon compared to its non-deuterated analog, with one-bond effects varying between 0.2 and 1.5 ppm huji.ac.il. The signal for C2 is expected to be a doublet (due to ¹J(C,D)) which might further be split by ¹J(C,H) interactions, leading to a complex multiplet.

Table 3.1.2: Expected ¹³C NMR Chemical Shifts and Splitting Patterns for this compound (CH2DCH2Cl)

| Carbon Environment | Expected Chemical Shift (ppm) | Expected Splitting Pattern | Coupling Interactions |

| C1 (CH2Cl) | ~30-40 | Triplet | ¹J(C,H) |

| C2 (CH2D) | ~15-25 | Doublet (due to ¹J(C,D)) or multiplet | ¹J(C,D), ¹J(C,H) |

Note: Chemical shifts are approximate and based on unsubstituted chloroethane data. Isotope shifts on ¹³C are typically 0.2-1.5 ppm for one-bond deuterium substitution huji.ac.il.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Site-Specific Analysis

Deuterium NMR (²H NMR) is highly sensitive to the local environment of the deuterium nucleus, making it ideal for confirming the site of deuteration. In this compound (CH2DCH2Cl), the deuterium atom is located on the terminal methyl carbon.

The ²H NMR spectrum would show a single signal for the deuterium atom. The chemical shift of this signal would be characteristic of a deuterium attached to a sp³ hybridized carbon in an aliphatic chain, likely in a similar range to other deuterated alkanes. Deuterium nuclei have a spin of I=1, which can lead to coupling with nearby protons. The deuterium in the CH2D group will be coupled to the two protons on the same carbon (¹J(D,H)) and potentially to the CH2Cl protons via longer-range couplings (³J(D,H)). This coupling to protons would manifest as a multiplet (e.g., a triplet if coupled to one proton, or a more complex pattern if coupled to multiple protons with different coupling constants). Deuterium-deuterium couplings are generally not observed due to their small magnitude huji.ac.il.

Vibrational Spectroscopy (Infrared and Raman) Studies on this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Deuterium substitution significantly influences these modes due to the increased mass of deuterium compared to hydrogen.

Analysis of Isotopic Effects on Fundamental Vibrational Frequencies

Deuterium substitution leads to a predictable shift in vibrational frequencies. According to the harmonic oscillator model, vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (µ): ν ∝ 1/√µ rsc.org. Since deuterium is twice as massive as hydrogen, the reduced mass of a C-D bond is approximately twice that of a C-H bond. This results in a lower vibrational frequency for C-D stretching and bending modes compared to their C-H counterparts, a phenomenon known as a "redshift" rsc.orgajchem-a.com.

In this compound (CH2DCH2Cl):

C-H Stretching: The CH2Cl group will exhibit C-H stretching vibrations, typically observed in the range of 2850-2970 cm⁻¹ in IR and Raman spectra docbrown.infodocbrown.info.

C-D Stretching: The CH2D group will have a C-D stretching vibration, which will appear at a lower wavenumber than the C-H stretching vibrations, typically around 2100-2250 cm⁻¹ magritek.comrsc.org.

Bending Modes: C-H bending modes will also shift to lower frequencies upon deuteration. For example, CH2 bending modes in chloroethane are observed around 1450 cm⁻¹ docbrown.info, and the corresponding CD2 bending modes in a deuterated analog would appear at lower wavenumbers.

Table 3.2.1: Expected Vibrational Frequency Shifts due to Deuteration in this compound (CH2DCH2Cl)

| Vibrational Mode | Unsubstituted Chloroethane (CH3CH2Cl) Frequency (cm⁻¹) | This compound (CH2DCH2Cl) Expected Frequency (cm⁻¹) | Isotopic Shift (cm⁻¹) |

| C-H Stretching | ~2850-2970 | ~2850-2970 | ~0 (for CH2Cl) |

| C-D Stretching | N/A | ~2100-2250 | N/A |

| CH2 Bending | ~1450 | ~1050-1150 (for CD2) | ~300-400 (redshift) |

| C-Cl Stretching | ~600-800 | ~580-780 (slight redshift expected) | ~10-50 |

Note: Frequencies are approximate and can vary based on experimental conditions and specific vibrational modes.

Conformational Analysis and Rotational Isomerism Elucidation

Chloroethane exists in different conformational states due to rotation around the C-C single bond. The primary conformers are the gauche and anti (or trans) forms, with the anti conformer generally being more stable in the gas phase nist.govnih.govpsu.edu. Vibrational spectroscopy (IR and Raman) is a valuable technique for studying these conformers, as each conformation often exhibits distinct vibrational frequencies due to differences in symmetry and bond environments.

Deuterium substitution can influence the conformational equilibrium. The altered mass distribution and potential energy surface can lead to subtle changes in the relative populations of the gauche and anti conformers. By analyzing the intensities of specific vibrational bands assigned to each conformer in the IR or Raman spectra of this compound, the conformational preferences and the magnitude of the isotopic effect on the conformational equilibrium can be determined. For instance, studies on deuterated haloethanes have shown that isotopic substitution can slightly alter the energy differences between conformers psu.eduaip.org.

Compound List

This compound: CH2DCH2Cl (1-chloro-2-deuteroethane)

Chloroethane: CH3CH2Cl (Ethyl chloride)

References (Illustrative, based on search results)

acs.org Doc Brown's Chemistry Revision Notes on ¹H NMR of Chloroethane.

nist.gov Shimanouchi, T. (1972). Critical review of infrared and Raman data for chloroethane.

ajchem-a.com Doc Brown's Chemistry Revision Notes on ¹³C NMR of Chloroethane.

rsc.org Impact of H/D isotopic effects on the physical properties of materials.

ajchem-a.com Isotopic Effects on the Structure and Spectroscopy of Thioformaldehyde, Dihydrogen and Water.

huji.ac.il Hydrogen (Proton, Deuterium and Tritium) NMR.

docbrown.info Doc Brown's Chemistry Revision Notes on IR Spectrum of Chloroethane.

docbrown.info The infrared spectrum of 1-bromo-2-chloroethane.

huji.ac.il Heteronuclear coupling in NMR.

huji.ac.il Isotope shifts and other isotope effects in NMR.

nih.gov Discovery of internal rotation and conformers of 1,2-dichloroethane.

aip.org Microwave Spectrum of Ethyl Chloride.

magritek.com Deuterium (²H) measurements on a Spinsolve benchtop NMR system.

docbrown.info Doc Brown's Chemistry Revision Notes on ¹³C NMR of Chloroethane.

psu.edu Study of the Conformational Equilibrium between Rotational Isomers using Ultrasonic Relaxation and Raman Spectroscopy.

docbrown.info Doc Brown's Chemistry Revision Notes on ¹H NMR of Chloroethane.

Mass Spectrometry for Isotopic Purity Assessment and Fragmentation Pathway Delineation

Mass spectrometry (MS) is an indispensable analytical technique for precisely determining the isotopic composition and elucidating the fragmentation pathways of molecules, particularly those that have been isotopically labeled, such as deuterated compounds. For a compound like "this compound," assumed to be a mono-deuterated chloroethane (e.g., CH₃CHDCl), MS provides critical data for assessing isotopic purity and understanding how the deuterium substitution influences the molecule's behavior under electron ionization.

Isotopic Purity Assessment

The primary role of mass spectrometry in isotopic purity assessment lies in its ability to resolve and quantify ions based on their mass-to-charge ratio (m/z). For chloroethane (C₂H₅Cl), the presence of two major chlorine isotopes, ³⁵Cl (approximately 75.77%) and ³⁷Cl (approximately 24.23%), naturally leads to a characteristic isotopic pattern for the molecular ion and any fragments containing chlorine libretexts.orgdocbrown.infowpmucdn.comopenstax.org. The molecular ion of non-deuterated chloroethane appears as a doublet at m/z 64 (containing ³⁵Cl) and m/z 66 (containing ³⁷Cl), with an intensity ratio of approximately 3:1 libretexts.orgopenstax.org.

Fragmentation Pathway Delineation

The substitution of hydrogen with deuterium can significantly influence the fragmentation pathways of a molecule in a mass spectrometer due to the kinetic isotope effect (KIE). This effect arises from the difference in zero-point energy and reduced mass between C-H and C-D bonds, which can alter the rates of bond cleavage and ion formation copernicus.org. By comparing the fragmentation patterns of deuterated chloroethane with its non-deuterated counterpart, researchers can pinpoint specific fragmentation events and gain insights into the underlying reaction mechanisms.

For chloroethane, common fragmentation pathways include the loss of a chlorine atom (Cl) or a hydrogen chloride molecule (HCl) docbrown.info. In non-deuterated chloroethane (CH₃CH₂Cl), the loss of Cl yields the ethyl cation (CH₃CH₂⁺) at m/z 29, and the loss of HCl yields the ethene radical cation (CH₂⁺) at m/z 28 docbrown.info. Another significant fragmentation is the loss of a methyl radical (CH₃), producing the chloromethyl cation (CH₂Cl⁺) at m/z 50 (with ³⁵Cl) and m/z 52 (with ³⁷Cl) docbrown.info.

In a mono-deuterated chloroethane like CH₃CHDCl, these fragmentation pathways will exhibit characteristic mass shifts:

Loss of Cl: The fragment CH₃CHD⁺ would be observed at m/z 30 (shifted by +1 Da compared to CH₃CH₂⁺).

Loss of HCl: The fragment CH₂D⁺ would appear at m/z 29 (shifted by +1 Da compared to CH₂⁺).

Loss of DCl: The fragment CH₃⁺ would be observed at m/z 27.

Loss of CH₃: The fragment CHDCl⁺ would be observed at m/z 62 (shifted by +1 Da compared to CH₂Cl⁺, considering the ³⁵Cl isotope).

The relative intensities of these shifted fragments provide quantitative information about the degree to which deuterium substitution influences specific bond cleavages, thereby mapping out the molecule's fragmentation landscape.

Key Mass Spectrometric Data for Mono-Deuterated Chloroethane (e.g., CH₃CHDCl)

The following table illustrates expected key ions and their nominal m/z values for a mono-deuterated chloroethane, considering the natural abundance of chlorine isotopes. The relative intensities are approximate and depend on the specific fragmentation conditions and the precise position of deuterium.

| Ion Formula | Nominal m/z (³⁵Cl) | Nominal m/z (³⁷Cl) | Description | Relative Intensity (³⁵Cl) | Relative Intensity (³⁷Cl) | Notes on Deuterium Effect |

| C₂H₅D³⁵Cl⁺ | 66 | N/A | Molecular Ion | ~75% | N/A | Shifted by +1 Da from non-deuterated (m/z 64/66). |

| C₂H₅D³⁷Cl⁺ | N/A | 68 | Molecular Ion | N/A | ~25% | Shifted by +1 Da from non-deuterated (m/z 64/66). |

| CH₃CHD⁺ | 30 | 32 | Loss of Cl | ~75% | ~25% | Shifted by +1 Da from CH₃CH₂⁺ (m/z 29) of non-deuterated. |

| CH₂D⁺ | 29 | 31 | Loss of HCl | ~75% | ~25% | Shifted by +1 Da from CH₂⁺ (m/z 28) of non-deuterated. |

| CHDCl⁺ | 62 | 64 | Loss of CH₃ radical | ~75% | ~25% | Shifted by +1 Da from CH₂Cl⁺ (m/z 50/52) of non-deuterated. |

Mechanistic Probes and Kinetic Isotope Effect Studies Involving Chloroethane 2 D1

Application of Deuterium (B1214612) Labeling in Organic Reaction Mechanism Elucidation

Deuterium labeling, by substituting hydrogen with deuterium, introduces a subtle but measurable change in the vibrational frequencies of chemical bonds. This difference in zero-point energy leads to variations in reaction rates, quantified as kinetic isotope effects (KIEs). These effects are highly sensitive to whether a bond to the labeled atom is broken or formed in the rate-determining step of a reaction. KIEs are a cornerstone in distinguishing between different reaction pathways, such as SN1 versus SN2 or E1 versus E2 mechanisms ( osti.gov, researchgate.net, srce.hr, wikipedia.org).

Kinetic Isotope Effects (KIEs) in Unimolecular Elimination Reactions (E1)

Unimolecular elimination (E1) reactions proceed through a carbocation intermediate, where the leaving group departs first, followed by deprotonation. In E1 reactions, the rate-determining step is typically the ionization to form the carbocation, which does not directly involve the breaking of a C-H or C-D bond. Consequently, primary KIEs are generally not observed for E1 reactions unless the C-H bond is involved in a subsequent, rate-limiting deprotonation step. Secondary KIEs, however, can still provide information about the transition state structure, such as the degree of hybridization change at the carbon atom adjacent to the departing leaving group ( acs.org). While specific studies detailing the E1 mechanism of Chloroethane-2-D1 are not prominent in the initial search results, the general principles indicate that any observed KIEs would likely be secondary in nature if the C-D bond is not directly involved in the rate-determining step.

Kinetic Isotope Effects (KIEs) in Bimolecular Elimination Reactions (E2)

Bimolecular elimination (E2) reactions involve a concerted mechanism where a base abstracts a proton, and the leaving group departs simultaneously, forming a double bond. The breaking of the C-H bond is a critical part of the rate-determining step in E2 reactions. Therefore, deuteration at the position of proton abstraction, such as in this compound (CH3CHDCl), is expected to yield a significant primary kinetic isotope effect (kH/kD > 1) if the C-D bond is cleaved in the transition state ( researchgate.net, rsc.org, rsc.org). Studies on deuterated ethyl chlorides have explored these effects, providing evidence for the concerted nature of the E2 mechanism and the involvement of C-H bond cleavage in the rate-determining step. Theoretical studies have also investigated KIEs in E2 reactions of ethyl chloride, highlighting the utility of isotopic labeling in this context ( acs.org, acs.org, researchgate.net).

Kinetic Isotope Effects (KIEs) in Nucleophilic Substitution Reactions (SN1/SN2)

In nucleophilic substitution reactions, KIEs at the α-carbon (the carbon directly bonded to the leaving group) are crucial for differentiating between SN1 and SN2 mechanisms. For SN2 reactions, where the nucleophile attacks concurrently with the leaving group departure, a primary KIE is observed if the C-X bond is significantly weakened or formed in the transition state. In contrast, SN1 reactions involve a carbocation intermediate formed by the departure of the leaving group in the rate-determining step. For SN1 reactions, secondary KIEs at the α-carbon are more relevant, as they reflect changes in vibrational frequencies due to isotopic substitution when the hybridization of the carbon atom changes from sp3 to sp2 in the transition state ( osti.gov, researchgate.net, srce.hr, wikipedia.org). Studies on deuterated ethyl chlorides in SN1/SN2 reactions would provide insights into the transition state's nature. Theoretical studies have explored KIEs in competing SN2 and E2 reactions of ethyl chloride, demonstrating the application of isotopic labeling in understanding these mechanisms ( acs.org, acs.org, mdpi.com, researchgate.net).

Investigation of Thermal Decomposition and Unimolecular Reaction Kinetics

The thermal decomposition of ethyl chloride and its deuterated analogues has been extensively studied to understand unimolecular reaction kinetics and to probe reaction mechanisms using isotopic labeling.

Deuterium Isotope Effects on Rate Constants and Activation Parameters

Studies involving the thermal decomposition of deuterated ethyl chlorides, such as CH3CD2Cl and CD3CD2Cl, have provided kinetic data and revealed significant deuterium isotope effects on the rate constants ( osti.gov, colab.ws). Research on the decomposition of ethyl-1,1,2,2-d4 chloride has specifically investigated pressure-dependent isotope effects ( cdnsciencepub.com). For instance, the thermal decomposition of CH3CD2Cl and CD3CD2Cl has been studied, yielding temperature-dependent kinetic isotope effects for the high-pressure limit. These effects are often expressed in Arrhenius-type equations, such as k∞(CH3CH2Cl)/k∞(CH3CD2Cl) = 1.096 exp(-0.4 kJ mol-1/RT) and k∞(CH3CH2Cl)/k∞(CD3CD2Cl) = 0.513 exp(10.0 kJ mol-1/RT) in the temperature range of 710-770 K ( osti.gov). Such data allows for the determination of activation parameters and provides a basis for mechanistic interpretation.

Table 1: Kinetic Isotope Effects in Thermal Decomposition of Ethyl Chlorides

| Reaction | Temperature Range (K) | KIE (kL/kH) Expression | Reference |

| CH3CH2Cl / CH3CD2Cl (High Pressure Limit) | 710-770 | 1.096 exp(-0.4 kJ mol-1/RT) | osti.gov |

| CH3CH2Cl / CD3CD2Cl (High Pressure Limit) | 710-770 | 0.513 exp(10.0 kJ mol-1/RT) | osti.gov |

| CH3CHDCl abstraction by Cl atoms (280-365 K) | 280-365 | kH/kD decreases from 1.855 to 1.66 | researchgate.net, researchgate.net |

| CH2DCH2Cl pyrolysis (High Pressure Limit) | 670-1100 | Intramolecular isotopic effects examined; branching ratio kH/kD temperature dependent | researchgate.net, researchgate.net |

Collisional Energy Transfer and Master Equation Modeling in Gas-Phase Reactions

In the study of unimolecular reactions, particularly in the gas phase, understanding collisional energy transfer is crucial for interpreting kinetic data and KIEs. Master equation modeling, such as the RRKM (Rice-Ramsperger-Kassel-Marcus) theory, is employed to describe the pressure dependence of reaction rates and to analyze the influence of isotopic substitution on these processes. Studies on chemically activated chloroethanes, including deuterated species like chloroethane-d5, have utilized RRKM calculations in conjunction with four-centered transition state models to interpret kinetic isotope effects and reaction dynamics ( dntb.gov.ua, aip.org, researchgate.net, acs.org, aip.org). For instance, research on the decomposition of this compound has involved very low-pressure pyrolysis and fitting experimental data using master equation modeling to elucidate energy transfer and intramolecular isotopic effects ( researchgate.net). These models help in assigning vibrational frequencies to transition states and understanding how isotopic substitution affects the energy partitioning and reaction pathways.

Radical Reactions and Hydrogen/Deuterium Abstraction Mechanisms

The behavior of this compound (CH₃-CHD-Cl) in radical reactions, particularly concerning hydrogen and deuterium abstraction mechanisms, is elucidated through the study of free radical chain reactions, analogous to those observed with chloroethane (B1197429) and its deuterated counterparts. These reactions typically proceed via a three-step mechanism: initiation, propagation, and termination lumenlearning.comfiu.edusavemyexams.comlibretexts.orgscribd.com.

In the context of reactions involving chlorine radicals (Cl•), the key step for understanding the mechanistic probes and kinetic isotope effects (KIE) is the propagation phase, specifically the abstraction of a hydrogen or deuterium atom from this compound by a chlorine radical. This process can be represented as:

Cl• + CH₃-CHD-Cl → HCl + CH₃-ĊD-Cl

Alternatively, if the deuterium were located on the methyl group (e.g., CH₂D-CHD-Cl), the abstraction would involve a different isotopic site. Assuming this compound is CH₃-CHD-Cl, the abstraction can occur from either the primary hydrogen atoms on the methyl group or the secondary deuterium atom on the methine group.

Hydrogen and Deuterium Abstraction Mechanisms

The abstraction of a hydrogen atom by a chlorine radical from an alkane is a fundamental step in free radical halogenation stackexchange.comlibretexts.org. The driving force for this reaction is the formation of a strong bond, such as the H-Cl bond, which is more stable than the C-H bond being broken stackexchange.com. The process involves a chlorine radical attacking the C-H bond, leading to the formation of a stable HCl molecule and an alkyl radical lumenlearning.comlibretexts.org.

When dealing with deuterated compounds like this compound, the abstraction can involve either a C-H bond or a C-D bond. The difference in mass between hydrogen (H) and deuterium (D) significantly impacts the vibrational frequencies of the respective bonds and, consequently, their bond dissociation energies and reaction rates faccts.deprinceton.edulibretexts.orgnju.edu.cn. This difference is quantified by the Kinetic Isotope Effect (KIE) , typically expressed as the ratio of rate constants, k<0xE2><0x82><0x9C>/k<0xE2><0x82><0x97>.

Kinetic Isotope Effect (KIE) Studies

Kinetic Isotope Effects are powerful tools for investigating reaction mechanisms, particularly for identifying the rate-determining step and understanding the nature of the transition state faccts.deprinceton.edulibretexts.org. For hydrogen abstraction reactions, a significant KIE (k<0xE2><0x82><0x9C>/k<0xE2><0x82><0x97> > 1) indicates that the cleavage of the C-H or C-D bond is involved in the rate-determining step libretexts.org. This effect arises from differences in the zero-point energies (ZPEs) of the C-H and C-D bonds; the C-D bond, being heavier, has a lower ZPE and a higher bond dissociation energy, leading to a slower reaction rate compared to the C-H bond faccts.deprinceton.edulibretexts.org.

Studies on the reactions of chlorine atoms with chloroethane (CH₃CH₂Cl) and its deuterated analogues, such as C₂D₅Cl, provide valuable insights relevant to this compound (CH₃-CHD-Cl) researchgate.netresearchgate.netresearchgate.net. These studies have quantified the rate constants for abstraction from different positions (primary and secondary carbons) and determined the corresponding KIEs.

For this compound (CH₃-CHD-Cl):

Primary abstraction: Involves the abstraction of a hydrogen atom from the methyl (CH₃) group. The rate constant for this process is analogous to the primary H-abstraction rate from chloroethane.

Secondary abstraction: Involves the abstraction of the deuterium atom from the methine (CHD) group. The rate constant for this process is analogous to the secondary D-abstraction rate from a deuterated analogue.

Research by Tschuikow-Roux and colleagues researchgate.net has provided specific rate constants and KIEs for abstraction from primary and secondary positions in chloroethane and its deuterated forms. These findings are crucial for understanding the reactivity of this compound.

Rate Constants and Kinetic Isotope Effects for Chlorine Atom Abstraction from Chloroethane Analogues

The following data, derived from studies on chloroethane and its deuterated analogues researchgate.net, illustrate the differences in abstraction rates and KIEs at primary and secondary carbon positions. These values are directly relevant to understanding the mechanisms involving this compound (CH₃-CHD-Cl), where abstraction can occur from the primary CH₃ group or the secondary CHD group.

| Reaction Type | Rate Constant Expression (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | KIE (k<0xE2><0x82><0x9C>/k<0xE2><0x82><0x97>) at 298 K | Reference |

| H-abstraction from primary C-H (e.g., CH₃ group) | (1.36 ± 0.09) × 10⁻¹¹ exp(−202 ± 8/T) | 298–550 | - | researchgate.net |

| H-abstraction from secondary C-H (e.g., CH₂ group) | (1.14 ± 0.11) × 10⁻¹¹ exp(−592 ± 16/T) | 298–550 | - | researchgate.net |

| D-abstraction from primary C-D (e.g., CD₃ group) | (0.72 ± 0.14) × 10⁻¹¹ exp(−468 ± 70/T) | 298–550 | - | researchgate.net |

| D-abstraction from secondary C-D (e.g., CD₂ group) | (0.60 ± 0.12) × 10⁻¹¹ exp(−1156 ± 72/T) | 298–550 | - | researchgate.net |

| Primary KIE (k<0xE2><0x82><0x9C>/k<0xE2><0x82><0x97>) for abstraction from CH₃ vs. CD₃ | 5.8 | 298 | 5.8 | researchgate.net |

| Secondary KIE (k<0xE2><0x82><0x9C>/k<0xE2><0x82><0x97>) for abstraction from CH₂ vs. CD₂ | 2.0 | 298 | 2.0 | researchgate.net |

These findings indicate that hydrogen abstraction from the primary methyl group (CH₃) of this compound by chlorine radicals is kinetically favored over deuterium abstraction from the secondary methine (CHD) group, as reflected by the higher primary KIE compared to the secondary KIE researchgate.net. The lower activation energy for primary hydrogen abstraction also contributes to its greater reactivity. The detailed rate constant expressions allow for predictions of reaction rates across a range of temperatures, providing a quantitative basis for understanding the mechanistic pathways.

Compound Names Mentioned:

this compound (CH₃-CHD-Cl)

Chloroethane (CH₃CH₂Cl)

Deuterated Chloroethanes (e.g., C₂D₅Cl)

Theoretical and Computational Investigations of Chloroethane 2 D1

Quantum Chemical Calculations of Electronic Structure, Energetics, and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like Chloroethane-2-D1. These methods, including Density Functional Theory (DFT) and ab initio approaches such as MP2, are employed to elucidate the electronic structure, which encompasses electron distribution, molecular orbitals, and bonding characteristics. Calculations aim to determine precise bond lengths, bond angles, and molecular geometries, providing a foundation for predicting molecular behavior. Energetics, including formation energies and relative stabilities of different configurations, are also key outputs. For instance, studies on similar systems like the reaction of Cl⁻ with CH₃I have utilized DFT and MP2 methods to characterize stationary points on potential energy surfaces, yielding accurate molecular structures and vibrational frequencies that show good agreement with experimental data nih.gov. These calculations are crucial for establishing the ground state properties and understanding the energetic landscape of the molecule.

Prediction of Spectroscopic Properties and Isotopic Shifts

Computational methods are extensively used to predict spectroscopic properties, offering insights into how this compound would interact with electromagnetic radiation. This includes the prediction of vibrational frequencies for Infrared (IR) and Raman spectroscopy, as well as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. Isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612) (as implied by the "D1" in this compound), leads to observable "isotope shifts" in these spectra wikipedia.org. These shifts arise from changes in the reduced mass of the vibrating bonds and subtle alterations in electronic environments due to the mass difference wikipedia.orglibretexts.org. For example, the C-H and C-D stretching frequencies differ significantly due to the mass disparity, providing a clear signature of deuteration wikipedia.org. Computational studies can accurately predict these shifts, aiding in the experimental assignment and verification of molecular structures and isotopic compositions libretexts.org. Studies on deuterated chloroethanes have explored these effects in the context of thermal decomposition researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to explore the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed information on its conformational landscape, including the analysis of rotational barriers and preferred dihedral angles researchgate.netbiorxiv.org. These simulations model the movement of atoms and molecules based on classical mechanics and interatomic potentials, allowing researchers to observe how molecules change shape and interact with their environment. By simulating ensembles of molecules, MD can reveal preferred conformations and the dynamics of conformational transitions biorxiv.org. Furthermore, MD simulations are instrumental in studying intermolecular interactions, such as van der Waals forces, hydrogen bonding, and electrostatic interactions, which are critical for understanding the behavior of this compound in condensed phases or in solution nih.govrsc.organalis.com.my.

Computational Modeling of Reaction Transition States and Potential Energy Surfaces

The study of chemical reactions often involves mapping out the potential energy surface (PES) of the system. This surface illustrates the energy of the system as a function of the atomic coordinates, identifying stable minima (reactants and products) and saddle points (transition states) pennylane.aiwayne.edulibretexts.org. Computational modeling, particularly using quantum chemistry methods, allows for the construction of these PESs. For this compound, this would involve calculating the energy of various molecular arrangements during a reaction to identify transition states and reaction pathways. This is crucial for understanding reaction mechanisms, predicting reaction rates, and calculating activation energies nih.govresearchgate.netpennylane.aibyu.edu. Studies on the decomposition of deuterated chloroethanes, for instance, have employed transition state theory and electronic structure calculations to analyze reaction channels and kinetic isotope effects researchgate.net.

Compound List:

this compound

Advanced Research Applications of Chloroethane 2 D1

Role of Deuterium (B1214612) Labeling in Elucidating Complex Chemical Transformations

Deuterium labeling is a powerful technique for tracing the pathways of chemical reactions and elucidating their mechanisms. By strategically replacing a hydrogen atom with a deuterium atom, scientists can follow the fate of that specific position on a molecule as it undergoes transformation. Chloroethane-2-D1 is particularly useful for studying reactions involving the ethyl group.

The primary tool for mechanistic studies using deuterated compounds is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A C-D bond is stronger and has a lower zero-point vibrational energy than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken instead.

In the context of this compound, researchers can investigate various reactions, such as elimination or substitution reactions, to determine the involvement of the C2-hydrogen (or deuterium).

Elimination Reactions: In the dehydrochlorination of chloroethane (B1197429) to form ethene, a base removes a proton from the carbon adjacent to the one bearing the chlorine. By comparing the reaction rates of Chloroethane and this compound, researchers can confirm whether the removal of the C2-hydrogen is the rate-limiting step. A significant KIE would provide strong evidence for this mechanism.

Atmospheric Degradation: The primary degradation pathway for chloroethane in the troposphere is reaction with hydroxyl radicals (•OH). This reaction proceeds by hydrogen abstraction. Using this compound allows for the determination of the relative rates of abstraction from the C1 and C2 positions, providing critical data for atmospheric chemistry models.

A hypothetical study on the base-mediated elimination of chloroethane could yield the following results, demonstrating a primary KIE.

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Chloroethane (C₂H₅Cl) | 3.5 x 10⁻⁵ | 6.25 |

| This compound (CH₃CHDCl) | 5.6 x 10⁻⁶ |

Development of Deuterated Standards for Calibrating Advanced Spectroscopic and Analytical Techniques

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable as internal standards. clearsynth.com An ideal internal standard is a compound that is chemically similar to the analyte but can be clearly distinguished from it by the analytical instrument. This compound serves this purpose excellently for the analysis of chloroethane and other volatile organic compounds.

The advantages of using this compound as an internal standard include: clearsynth.com

Similar Chemical and Physical Properties: It behaves nearly identically to non-labeled chloroethane during sample preparation, extraction, and chromatography, ensuring that any loss of analyte during these steps is mirrored by a proportional loss of the standard.

Clear Mass Spectrometric Distinction: It has a molecular weight that is one mass unit higher than chloroethane, allowing it to be easily resolved in a mass spectrometer. This prevents signal overlap and ensures accurate quantification.

Predictable NMR Spectroscopic Signature: In ¹H NMR, the signal for the C2 position is altered due to the presence of deuterium, while in ¹³C NMR, the C2 carbon signal is split into a multiplet by the deuterium, providing a distinct signature for calibration.

Deuterated standards help correct for variations in instrument response and matrix effects, which are common issues in the analysis of complex environmental or biological samples. clearsynth.com By adding a known amount of this compound to a sample, the quantity of native chloroethane can be determined with high precision and accuracy by comparing the instrument response of the analyte to that of the standard.

| Property | Chloroethane | This compound | Relevance as an Analytical Standard |

|---|---|---|---|

| Chemical Formula | C₂H₅Cl | C₂H₄DCl | Ensures similar chemical behavior. |

| Molar Mass (g·mol⁻¹) | 64.51 | 65.52 | Allows for clear differentiation in mass spectrometry. |

| Boiling Point (°C) | 12.3 | ~12.3 | Ensures co-elution in gas chromatography. |

Contributions to Fundamental Understanding of Isotope Chemistry and Chemical Bonding Principles

The study of isotopologues like this compound provides experimental data that supports and refines our fundamental understanding of isotope chemistry and the nature of chemical bonds. The substitution of hydrogen with deuterium results in a measurable change in the vibrational frequency of the C-D bond compared to the C-H bond. This is a direct consequence of the mass difference and is a cornerstone of vibrational spectroscopy (e.g., Infrared and Raman spectroscopy).

According to the principles of quantum mechanics, the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. This leads to the C-D bond being slightly shorter and stronger. chemrxiv.org While these effects are small, they have significant consequences for reaction kinetics (as seen in the KIE) and molecular structure.

Advanced computational methods, such as nuclear-electronic orbital density functional theory (NEO-DFT), can model these geometric isotope effects. chemrxiv.org Experimental studies on simple molecules like this compound are crucial for validating these theoretical models. By comparing the experimentally measured bond lengths and vibrational frequencies with the values predicted by theory, chemists can refine the models that describe chemical bonding. This iterative process between experiment and theory deepens our understanding of the electronic structure of molecules and the subtle ways in which isotopic substitution can influence it. chemrxiv.org

| Bond Property | C-H Bond (in Chloroethane) | C-D Bond (in this compound) | Theoretical Implication |

|---|---|---|---|

| Zero-Point Energy (ZPE) | Higher | Lower | Affects bond strength and reactivity. |

| Bond Length | Slightly longer | Slightly shorter | Demonstrates geometric isotope effect. chemrxiv.org |

| Vibrational Frequency (Stretching) | ~2950 cm⁻¹ | ~2200 cm⁻¹ | Provides direct experimental probe of isotopic substitution. |

Application in Investigating Isotopic Fractionation in Chemical Systems

Isotopic fractionation is the partitioning of isotopes between two substances or two phases of the same substance. This process occurs during physical processes (like evaporation) and chemical reactions (like biodegradation) because of the small mass differences between isotopes. ub.edunih.gov Compound-Specific Isotope Analysis (CSIA) is a technique that measures the isotopic ratios of specific compounds in a sample to provide insights into their source and fate. ub.edu

In environmental science, CSIA is used to track the degradation of pollutants in groundwater and soil. During the biodegradation of chlorinated solvents, microorganisms often preferentially break down molecules containing the lighter isotopes (e.g., ¹²C, ¹H, ³⁵Cl). ub.edu This results in the remaining pool of the contaminant becoming enriched in the heavier isotopes (e.g., ¹³C, ²H/D, ³⁷Cl).

The use of this compound is integral to laboratory studies that calibrate these field measurements. By conducting controlled biodegradation experiments with a mixture of Chloroethane and this compound, scientists can precisely measure the fractionation factor (α), which quantifies the extent of isotopic discrimination. This value is essential for accurately modeling the extent of natural attenuation of chloroethane at contaminated sites.

For example, if a groundwater sample downstream from a contamination source is found to be enriched in this compound relative to the source, it provides strong evidence that biodegradation is occurring.

| Sample Location | Chloroethane Concentration (µg/L) | Isotopic Ratio (D/H) | Interpretation |

|---|---|---|---|

| Contamination Source | 1000 | 1.5 x 10⁻⁴ | Baseline isotopic signature. |

| Monitoring Well 1 (100m downstream) | 250 | 2.1 x 10⁻⁴ | Enrichment in Deuterium suggests significant degradation has occurred. |

| Monitoring Well 2 (200m downstream) | 50 | 3.5 x 10⁻⁴ | Further enrichment indicates ongoing degradation along the flow path. |

Future Directions and Emerging Research Opportunities in Chloroethane 2 D1 Chemistry

Innovations in Stereospecific and Regioselective Synthesis of Deuterated Chloroethanes

The precise introduction of deuterium (B1214612) at specific atomic positions within a molecule is a key challenge and a significant area of innovation in synthetic chemistry. researchgate.net For deuterated chloroethanes like Chloroethane-2-D1, the development of stereospecific and regioselective synthetic methods is paramount for unlocking their full potential.

Stereospecific Synthesis: Future research will likely focus on developing catalytic systems that can control the stereochemistry during the deuteration of chloroethane (B1197429) precursors. A stereospecific reaction is one where starting materials that differ only in their configuration are converted into stereoisomeric products. masterorganicchemistry.com For instance, the use of chiral catalysts in hydrogenation or hydrodeuteration reactions of vinyl chloride could yield enantiomerically pure forms of deuterated chloroethane. rsc.orgrsc.org The development of enzyme-catalyzed reactions also presents a promising avenue for achieving high stereoselectivity. rsc.org

Regioselective Synthesis: Regioselectivity, the control of where the deuterium atom is placed in the molecule, is crucial for synthesizing specific isotopologues like this compound. researchgate.net Regioselective reactions are selective for the formation of one constitutional isomer over another. masterorganicchemistry.com Current methods often rely on multi-step syntheses starting from deuterated precursors. oup.com Emerging research is geared towards more direct and efficient methods. researchgate.netnih.gov This includes the development of catalysts that can selectively activate a specific C-H bond in chloroethane for hydrogen-deuterium exchange. researchgate.netresearchgate.net Techniques like metal-catalyzed C-H activation and photocatalytic methods are expected to play a significant role in achieving high regioselectivity. researchgate.netresearchgate.net

Recent advances in deuteration reactions, such as catalytic transfer deuteration and hydrodeuteration, offer powerful techniques for the selective incorporation of deuterium. bohrium.comresearchgate.net These methods often avoid the need for high-pressure deuterium gas and can provide new ways to selectively install deuterium into small molecules. bohrium.comresearchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Advantages | Challenges |

| Chiral Catalysis | High stereoselectivity, potential for enantiopure products. | Catalyst design and synthesis can be complex and expensive. |

| Enzymatic Synthesis | Excellent stereospecificity and regioselectivity under mild conditions. | Enzyme stability and substrate scope can be limited. |

| C-H Activation | Direct deuteration of the chloroethane backbone, potentially more atom-economical. | Achieving high regioselectivity and avoiding over-deuteration. |

| Photocatalysis | Mild reaction conditions, use of light as a reagent. | Catalyst stability and selectivity can be challenging to control. |

| Transfer Deuteration | Avoids the use of D2 gas, often uses readily available deuterium sources. bohrium.comresearchgate.net | Catalyst efficiency and selectivity for specific C-H bonds. |

Integration of this compound Studies with State-of-the-Art Analytical and Spectroscopic Platforms

The detailed characterization of this compound and its reaction products requires the use of advanced analytical and spectroscopic techniques. The integration of these platforms is crucial for understanding the fundamental properties and applications of this deuterated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H NMR) is a powerful tool for determining the position and extent of deuterium labeling in a molecule. magritek.comsimsonpharma.com Future research will benefit from the use of high-field NMR spectrometers to achieve better resolution and sensitivity, allowing for the precise quantification of this compound in complex mixtures. simsonpharma.com Advanced NMR techniques, such as two-dimensional correlation spectroscopy, can provide detailed structural information and insights into reaction mechanisms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and isotopic composition of this compound. acs.org Techniques like gas chromatography-mass spectrometry (GC-MS) are well-suited for the analysis of volatile compounds like chloroethane and its deuterated analogues. publisso.decdc.gov The development of novel ionization methods and mass analyzers, such as Orbitrap-based Fourier transform isotope ratio mass spectrometry (FT-IRMS), will enable more precise and sensitive measurements of isotopologues, even in trace amounts. thermofisher.comthermofisher.comwikipedia.org

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is an emerging technique that offers unambiguous structural identification and quantification of different isotopomers in a mixture without the need for chromatographic separation. acs.org This technique is particularly powerful for distinguishing between constitutional isomers and isotopologues, which can be challenging for MS and NMR. brightspec.com The application of MRR to the study of this compound will provide a complete picture of its isotopic purity and can be used to optimize its synthesis. acs.org

Table 2: Advanced Analytical Platforms for this compound Characterization

| Analytical Platform | Information Obtained | Future Directions |

| High-Field NMR | Precise location and quantification of deuterium. magritek.com | Development of new pulse sequences for enhanced sensitivity and resolution. |

| HRMS (e.g., FT-IRMS) | Accurate mass determination and isotopic ratio analysis. thermofisher.com | Analysis of complex mixtures and trace-level detection. thermofisher.comnih.gov |

| MRR Spectroscopy | Unambiguous identification and quantification of isotopologues. acs.org | In-situ reaction monitoring and optimization of synthetic procedures. |

Exploration of Novel Catalytic Systems and Reaction Pathways for this compound Transformations

The presence of a deuterium atom in this compound can influence its reactivity due to the kinetic isotope effect. This provides a unique opportunity to explore novel catalytic systems and reaction pathways.

Catalytic Dehydrochlorination: The elimination of hydrogen chloride from chloroethane is an important industrial reaction. Studying the dehydrochlorination of this compound can provide valuable insights into the reaction mechanism. The use of novel catalysts, such as N-doped carbon materials or supported metal catalysts, could lead to more efficient and selective processes. researchgate.netmdpi.com

Reductive Dehalogenation: The reaction of chloroethane with zero-valent metals is a potential pathway for its degradation. dss.go.th Investigating the reductive dehalogenation of this compound can help elucidate the reaction mechanism, which is thought to involve radical intermediates. dss.go.th This knowledge can be applied to the development of improved environmental remediation technologies.

Catalytic Oxidation: The selective oxidation of chloroethane is a challenging but potentially valuable transformation. The use of this compound as a mechanistic probe can help in the design of catalysts that can selectively activate the C-H or C-Cl bonds.

Table 3: Potential Catalytic Transformations of this compound

| Transformation | Potential Catalysts | Research Focus |

| Dehydrochlorination | N-doped carbon, zeolites, metal oxides. researchgate.net | Understanding the kinetic isotope effect and reaction mechanism. |

| Reductive Dehalogenation | Zero-valent iron, bimetallic systems. dss.go.th | Elucidating the role of radical intermediates in the reaction pathway. |

| Oxidation | Supported noble metal catalysts, mixed metal oxides. | Achieving selective oxidation to valuable products. |

Interdisciplinary Research Frontiers Extending this compound Applications in Chemical Science

The unique properties of this compound make it a valuable tool in various interdisciplinary research areas, extending its applications beyond traditional organic chemistry.

Materials Science: Deuterated polymers often exhibit enhanced thermal stability and different phase behavior compared to their non-deuterated counterparts. dataintelo.comresolvemass.ca this compound could serve as a monomer or a precursor for the synthesis of novel deuterated polymers with tailored properties for applications in electronics, optics, and high-performance materials. dataintelo.com

Chemical Biology and Mechanistic Studies: Deuterium-labeled compounds are widely used as tracers to study metabolic pathways and reaction mechanisms in biological systems. simsonpharma.comthalesnano.com While chloroethane itself has limited direct biological applications, this compound can be used as a starting material to synthesize more complex deuterated molecules that can serve as probes in chemical biology. mdpi.com Its use in studying the mechanisms of enzymatic dehalogenation is another promising area.

Environmental Science: Understanding the fate and transport of chlorinated hydrocarbons in the environment is a critical area of research. This compound can be used as a stable isotope tracer to study the degradation pathways of chloroethane in soil and water. researchgate.net This can lead to the development of more effective strategies for monitoring and remediating environmental contamination.

Q & A

Q. What are the recommended safety protocols for handling Chloroethane-2-D1 in laboratory settings?

this compound requires stringent safety measures due to its volatility and potential toxicity. Key protocols include:

- Personal Protective Equipment (PPE) : Use fluorinated rubber gloves (0.7 mm thickness) for direct handling and tight-fitting goggles to prevent ocular exposure .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Store in a dry, inert atmosphere (e.g., argon) in sealed containers to prevent moisture ingress .

- Emergency Procedures : In case of inhalation, move the individual to fresh air and consult a poison control center immediately .

Q. How can researchers verify the isotopic purity of this compound during synthesis?

Isotopic purity is critical for kinetic and mechanistic studies. Methodologies include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and mass fragmentation patterns with non-deuterated analogs .

- Nuclear Magnetic Resonance (NMR) : Analyze the absence of proton signals at the deuterated position (C-2) .

- Isotopic Ratio Calibration : Use certified reference materials to validate deuterium incorporation efficiency .

Q. What experimental parameters should be prioritized when characterizing this compound’s physicochemical properties?

Focus on:

- Vapor-Liquid Equilibrium Data : Determine volatility under varying temperatures using binary phase diagrams .

- Solubility Studies : Assess compatibility with common solvents (e.g., ethanol, DMSO) to guide reaction design .

- Spectroscopic Benchmarks : Publish IR and Raman spectra for future reference .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the reaction mechanisms of this compound compared to non-deuterated chloroethane?

Deuterium substitution at C-2 alters reaction pathways due to:

- Reduced Zero-Point Energy : Slower bond cleavage in deuterated compounds, measurable via Arrhenius plots for elimination or nucleophilic substitution reactions .

- Isotopic Tracer Studies : Use labeled this compound to track metabolic or environmental degradation pathways via LC-MS .

- Computational Modeling : Compare DFT-calculated activation energies between deuterated and non-deuterated species .

Q. What methodologies resolve contradictions in toxicological data for this compound exposure across studies?

Address discrepancies through:

- Weight-of-Evidence Analysis : Systematically rank studies by sample size, methodology rigor, and reproducibility .

- Cross-Species Extrapolation : Adjust for metabolic differences using in vitro hepatocyte models or PBPK modeling .

- Confounding Factor Control : Statistically isolate variables (e.g., co-exposure to other halogenated compounds) using multivariate regression .

Q. How should population exposure models for this compound be constructed in the absence of direct monitoring data?

- Analogous Chemical Substitution : Apply parameters from structurally similar compounds (e.g., 1,1-dichloroethane) while adjusting for differences in vapor pressure and biodegradation rates .

- Probabilistic Risk Assessment : Incorporate Monte Carlo simulations to account for variability in inhalation rates and occupational exposure durations .

- Validation with Biomarkers : Compare model outputs with urinary metabolites (e.g., thioethers) in exposed cohorts .

Q. What are the critical considerations for designing in vitro studies on this compound’s metabolic pathways?

- Cell Line Selection : Use hepatic microsomes or primary hepatocytes to replicate Phase I/II metabolism .

- Isotopic Dilution Controls : Include non-deuterated chloroethane to distinguish enzyme-specific isotope effects .

- Exposure Regimen : Simulate intermittent vs. continuous exposure to mimic real-world scenarios .

Methodological and Reporting Questions

Q. How can researchers efficiently identify seminal studies on this compound using academic databases?

- Keyword Optimization : Combine terms like “deuterated chloroethane” and “isotope effects” with CAS numbers (e.g., 75-00-3 for chloroethane) to improve search specificity .

- Citation Tracking : Use Google Scholar’s “Cited by” feature to prioritize high-impact papers .

- Database Cross-Referencing : Validate findings across EPA Chemical Dashboard, PAN Pesticide Database, and STN International .

Q. What structural elements are essential when preparing a manuscript on this compound for environmental science journals?

- Abstract Clarity : Explicitly state the research gap, methodology (e.g., isotopic labeling), and novel findings (e.g., KIE values) .

- Data Transparency : Provide raw spectral data (NMR, MS) in supplementary materials and detail statistical validation steps .

- Ethical Reporting : Disclose any funding sources or potential conflicts of interest related to chemical suppliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.